Ethyl 3-methoxy-5-(trifluoromethyl)picolinate
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Overview
Description
Ethyl 3-methoxy-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C10H10F3NO3 It is an ester derivative of picolinic acid, characterized by the presence of a trifluoromethyl group at the 5-position and a methoxy group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxy-5-(trifluoromethyl)picolinate typically involves the esterification of 3-methoxy-5-(trifluoromethyl)picolinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-5-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)picolinic acid.
Reduction: Formation of 3-methoxy-5-(trifluoromethyl)picolinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methoxy-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-5-(trifluoromethyl)picolinate
- Ethyl 3-morpholino-5-(trifluoromethyl)picolinate
- Ethyl 3-amino-5-(trifluoromethyl)picolinate
Uniqueness
Ethyl 3-methoxy-5-(trifluoromethyl)picolinate is unique due to the presence of both a methoxy and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Biological Activity
Ethyl 3-methoxy-5-(trifluoromethyl)picolinate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following structural formula:
This compound contains a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the methoxy group also contributes to its chemical reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It has been shown to interact with various enzymes, influencing their catalytic activity. For instance, it can act as an inhibitor or activator depending on the target enzyme's nature.
- Cell Signaling Modulation : This compound affects cellular signaling pathways, potentially altering gene expression and metabolic processes within cells .
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of bacterial strains, making it a candidate for further investigation in anti-infective therapies .
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
These results highlight the compound's potential as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines in cell cultures, suggesting a possible role in treating inflammatory diseases .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound led to reduced inflammation markers and improved recovery from induced infections. Doses were carefully calibrated to assess both efficacy and safety .
- Structure-Activity Relationship (SAR) : Research into the structural modifications of the compound revealed that variations in the trifluoromethyl group significantly impacted its biological activity. Compounds with enhanced electron-withdrawing groups showed improved potency against bacterial strains .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : High gastrointestinal absorption is predicted, facilitating oral bioavailability.
- Distribution : The compound is capable of crossing the blood-brain barrier, suggesting potential neurological applications.
- Metabolism : It is not extensively metabolized by P-glycoprotein, indicating a favorable metabolic profile.
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)8-7(16-2)4-6(5-14-8)10(11,12)13/h4-5H,3H2,1-2H3 |
InChI Key |
QZAWEQIJTVRUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)OC |
Origin of Product |
United States |
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